![molecular formula C6H4BrF3N2 B576782 5-Bromo-4-(trifluoromethyl)pyridin-2-amine CAS No. 944401-56-3](/img/structure/B576782.png)
5-Bromo-4-(trifluoromethyl)pyridin-2-amine
Overview
Description
5-Bromo-4-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H4BrF3N2 . It is used as a building block in the synthesis of various pharmaceutical and agrochemical products .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as 5-Bromo-4-(trifluoromethyl)pyridin-2-amine, involves several steps. One method involves the regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide . Another method involves the use of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop .Molecular Structure Analysis
The molecular structure of 5-Bromo-4-(trifluoromethyl)pyridin-2-amine consists of a pyridine ring with a bromine atom and a trifluoromethyl group attached to it . The molecular weight of this compound is 241.01 .Chemical Reactions Analysis
5-Bromo-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions. For instance, it can undergo a Chichibabin reaction to introduce an additional amine group in the para-position .Physical And Chemical Properties Analysis
5-Bromo-4-(trifluoromethyl)pyridin-2-amine is a solid compound . It has a melting point of 66-75 °C . The compound is soluble in methanol .Scientific Research Applications
Medicinal Chemistry and Drug Development
5-Bromo-4-(trifluoromethyl)pyridin-2-amine: serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Researchers explore its potential for designing novel drugs, especially in the context of targeted therapies. For instance, it plays a crucial role in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may be harmful if swallowed . Therefore, it is recommended to wear personal protective equipment, avoid ingestion and inhalation, and ensure adequate ventilation when handling this compound .
Future Directions
5-Bromo-4-(trifluoromethyl)pyridin-2-amine and its derivatives have potential applications in the pharmaceutical and agrochemical industries . They are used as key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Relevant Papers The synthesis and application of trifluoromethylpyridines, including 5-Bromo-4-(trifluoromethyl)pyridin-2-amine, have been discussed in several papers . These papers provide valuable insights into the synthesis methods, applications, and future directions of these compounds .
properties
IUPAC Name |
5-bromo-4-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-4-2-12-5(11)1-3(4)6(8,9)10/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWYLVDLWQPJGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651731 | |
Record name | 5-Bromo-4-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(trifluoromethyl)pyridin-2-amine | |
CAS RN |
944401-56-3 | |
Record name | 5-Bromo-4-(trifluoromethyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944401-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-(trifluoromethyl)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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